molecular formula C9H10OS B13524416 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde

Cat. No.: B13524416
M. Wt: 166.24 g/mol
InChI Key: BGGIBENEGIZHNP-ONEGZZNKSA-N
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Description

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is an organic compound with the molecular formula C9H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde typically involves the reaction of 2,5-dimethylthiophene with an appropriate aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 2,5-dimethylthiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the acrylaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

Scientific Research Applications

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the aldehyde group allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is unique due to the presence of both the thiophene ring and the acrylaldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-enal

InChI

InChI=1S/C9H10OS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-6H,1-2H3/b4-3+

InChI Key

BGGIBENEGIZHNP-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=C(S1)C)/C=C/C=O

Canonical SMILES

CC1=CC(=C(S1)C)C=CC=O

Origin of Product

United States

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